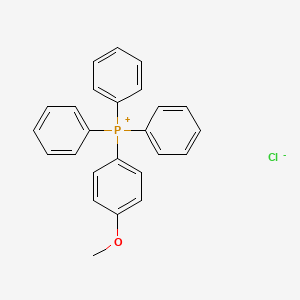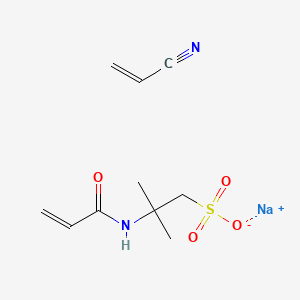
Sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile is a complex chemical compound that belongs to the class of sulfonic acid monomers. This compound is widely used in various industrial applications due to its unique properties, such as hydrophilicity and its ability to form stable polymers. It is commonly used in the production of hydrogels, polyelectrolyte copolymer gels, and other functionalized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile typically involves the polymerization of 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt with 2-propenenitrile. The reaction is carried out under controlled conditions, often in the presence of a radical initiator to facilitate the polymerization process. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve the desired polymer properties .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. Large-scale reactors and precise control systems are employed to ensure consistent product quality. The polymerization process is monitored to maintain the appropriate reaction conditions, and the final product is purified to remove any unreacted monomers or by-products .
Chemical Reactions Analysis
Types of Reactions
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups present in the polymer.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced forms of the polymer, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polyelectrolyte copolymer gels and hydrogels for various applications
Biology: Employed in the development of bioengineering materials and biomedical devices
Medicine: Utilized in drug delivery systems and as a component in medical hydrogels
Industry: Applied in the production of paints, adhesives, textiles, and paper manufacturing
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable polymers with unique properties. The sulfonic acid group enhances the hydrophilicity of the polymer, making it suitable for various applications. The polymer interacts with molecular targets through electrostatic interactions and hydrogen bonding, contributing to its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt: A similar compound used in the production of hydrogels and polyelectrolyte copolymers
Sodium 4-vinylbenzenesulfonate: Another sulfonic acid monomer used in polymer synthesis
Uniqueness
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, polymer with 2-propenenitrile is unique due to its specific combination of functional groups, which impart distinct properties to the polymer. Its ability to form stable hydrogels and polyelectrolyte copolymers makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
51555-38-5 |
|---|---|
Molecular Formula |
C10H15N2NaO4S |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;prop-2-enenitrile |
InChI |
InChI=1S/C7H13NO4S.C3H3N.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3-4;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2;/q;;+1/p-1 |
InChI Key |
QTOPAERORYTSNJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.C=CC#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




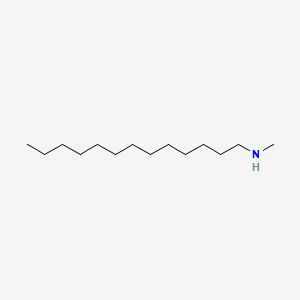

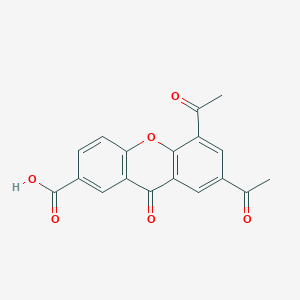
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
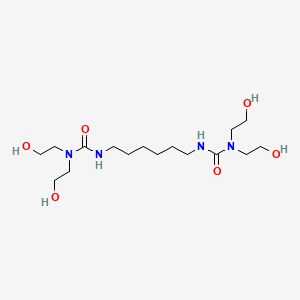
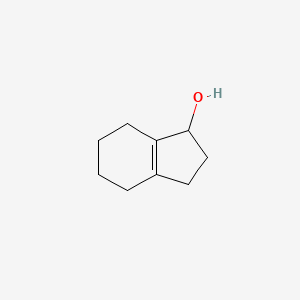

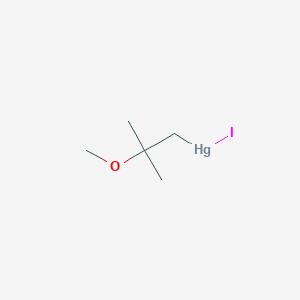

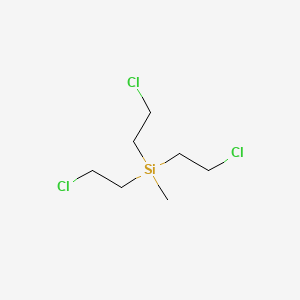
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
